N-Hydroxy-N-methylethanethioamide
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Overview
Description
N-Hydroxy-N-methylethanethioamide is an organic compound with the molecular formula C3H7NOS It is a derivative of ethanethioamide, where the nitrogen atom is substituted with a hydroxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methylethanethioamide typically involves the reaction of N-methylethanethioamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{N-methylethanethioamide} + \text{hydroxylamine} \rightarrow \text{this compound} ]
The reaction is usually performed in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-methylethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amide.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: N-methylethanethioamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Hydroxy-N-methylethanethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioamides and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methylethanethioamide involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, which can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N-methylacetamide: Similar structure but with an acetamide group instead of a thioamide group.
N-Hydroxy-N-methylbenzamide: Contains a benzamide group, offering different reactivity and applications.
N-Hydroxy-N-methylformamide: A simpler structure with a formamide group.
Uniqueness
N-Hydroxy-N-methylethanethioamide is unique due to the presence of both a hydroxy group and a thioamide group, which confer distinct chemical properties
Properties
CAS No. |
32117-77-4 |
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Molecular Formula |
C3H7NOS |
Molecular Weight |
105.16 g/mol |
IUPAC Name |
N-hydroxy-N-methylethanethioamide |
InChI |
InChI=1S/C3H7NOS/c1-3(6)4(2)5/h5H,1-2H3 |
InChI Key |
YTFCTGPQUINBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N(C)O |
Origin of Product |
United States |
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